molecular formula C17H23F3N4O B2731949 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 551931-39-6

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No. B2731949
CAS RN: 551931-39-6
M. Wt: 356.393
InChI Key: JPCWJJXHSPQHCE-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide, also known as TFPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives, which have been shown to exhibit a wide range of biological activities. The unique chemical structure of TFPP makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to activate TRPV1 channels, which are involved in pain sensation and inflammation. This compound has also been shown to inhibit ASIC channels, which are involved in acid sensing and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and pain in animal models. In addition, this compound has been shown to modulate the activity of ion channels and receptors, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

The future directions for 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide research are vast and include the development of new derivatives with improved biological activities and the identification of new targets for this compound. This compound may also be used as a starting point for drug discovery and development, particularly in the areas of cancer and pain management. In addition, the development of new methods for the synthesis of this compound and its derivatives may enhance its potential for scientific research.

Synthesis Methods

The synthesis of 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-trifluoromethylpyridine-2-carboxylic acid with piperidine in the presence of a coupling agent. The resulting intermediate is then treated with piperidine-4-carboxylic acid and a coupling agent to yield the final product, this compound. This synthesis method has been optimized to produce high yields and purity of this compound.

Scientific Research Applications

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide has been extensively used in scientific research as a tool compound to study the biological activities of piperidine derivatives. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic effects. This compound has also been used as a probe to study the function of various ion channels, such as TRPV1 and ASICs.

properties

IUPAC Name

4-piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O/c18-17(19,20)13-4-5-14(22-12-13)23-10-6-16(7-11-23,15(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCWJJXHSPQHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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